

An In-depth Technical Guide to 2-(Difluoromethoxy)nicotinonitrile

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Compound of Interest

Compound Name: 2-(Difluoromethoxy)nicotinonitrile

Cat. No.: B578200

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-(Difluoromethoxy)nicotinonitrile**. Due to the limited availability of specific experimental and biological data in peer-reviewed literature, this document also outlines a generalized, yet robust, experimental workflow for the characterization of such a novel chemical entity.

Core Compound Data

The fundamental physicochemical properties of **2-(Difluoromethoxy)nicotinonitrile** are summarized below. These data are essential for experimental design, chemical synthesis, and computational modeling.

Property	Value	Source(s)
Molecular Weight	170.12 g/mol	[1][2][3][4]
Molecular Formula	C ₇ H ₄ F ₂ N ₂ O	[1][2][3]
CAS Number	1214388-53-0	[1][2][4]
Physical Form	Solid	[1][2]
Predicted Boiling Point	235.2 ± 35.0 °C	[5]
Predicted Density	1.34 g/cm ³	[5]
Purity	Typically ≥95%	[1][2][4]
Storage Conditions	Inert atmosphere, 2-8°C	[1][2][4]

Generalized Experimental Protocols

While specific synthesis and analysis protocols for **2-(Difluoromethoxy)nicotinonitrile** are not readily available in published literature, a standard workflow for the characterization of a novel chemical compound would involve the following methodologies.

Structural Elucidation

Objective: To confirm the chemical structure and identity of the synthesized compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: To identify the number and environment of hydrogen atoms. The spectrum would be expected to show signals corresponding to the aromatic protons on the pyridine ring and the proton of the difluoromethoxy group.
 - ¹³C NMR: To identify the number and types of carbon atoms. Signals for the nitrile carbon, the carbons of the pyridine ring, and the carbon of the difluoromethoxy group would be expected.
 - ¹⁹F NMR: To confirm the presence and environment of the fluorine atoms in the difluoromethoxy group.

- Mass Spectrometry (MS):
 - High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the molecule and confirm its elemental composition, providing strong evidence for the molecular formula $C_7H_4F_2N_2O$.

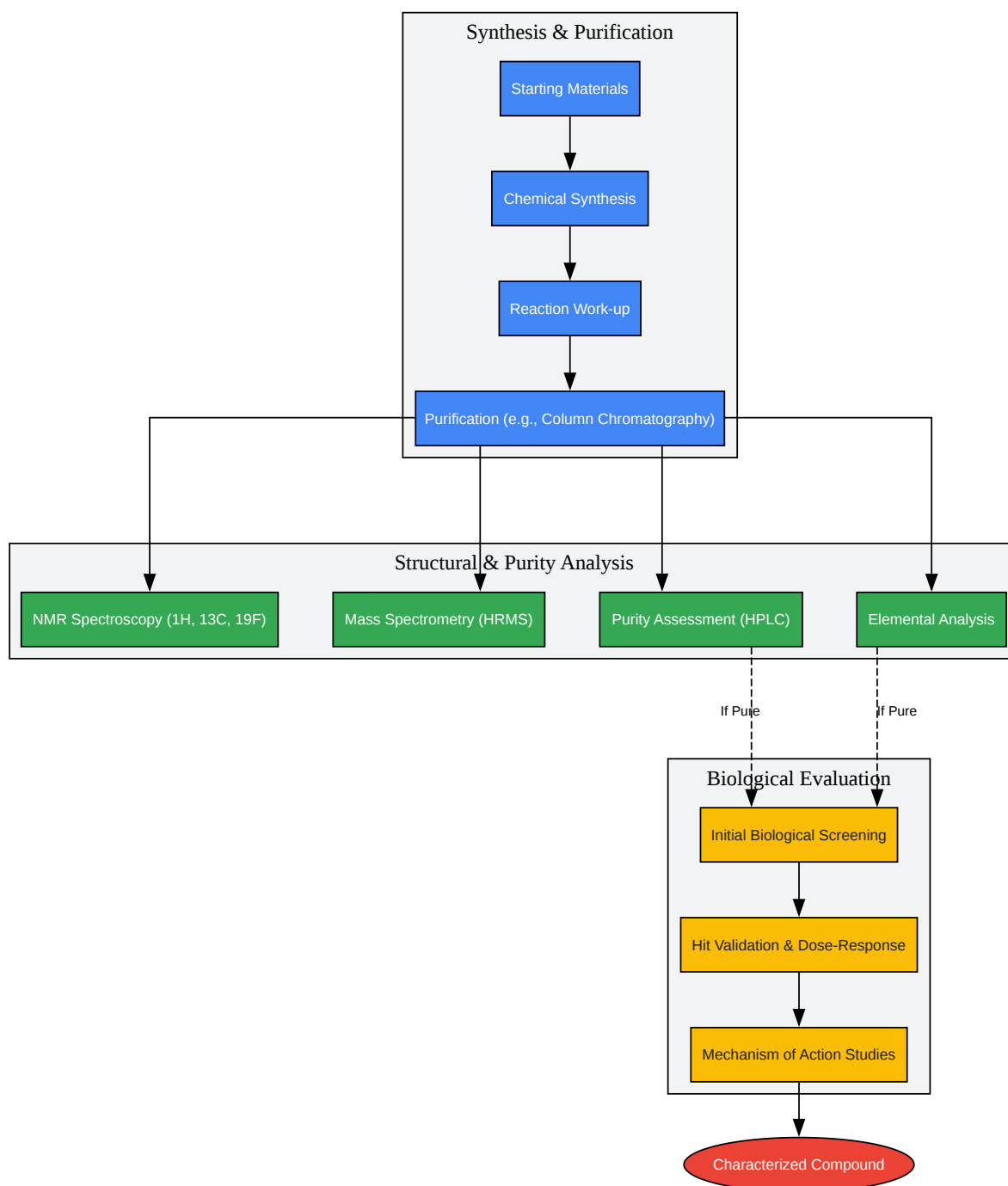
Purity Assessment

Objective: To determine the purity of the compound, which is critical for subsequent biological assays and further experiments.

- High-Performance Liquid Chromatography (HPLC):
 - A reversed-phase HPLC method would be developed using a C18 column.
 - The mobile phase would likely consist of a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
 - Detection would be performed using a UV detector, monitoring at a wavelength appropriate for the pyridine chromophore (e.g., 254 nm).
 - The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.
- Elemental Analysis:
 - To determine the percentage composition of carbon, hydrogen, and nitrogen, and compare it with the theoretical values for the proposed molecular formula.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical compound like **2-(Difluoromethoxy)nicotinonitrile**.



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Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of a novel chemical entity.

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